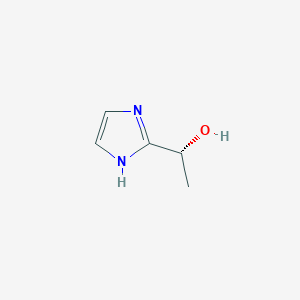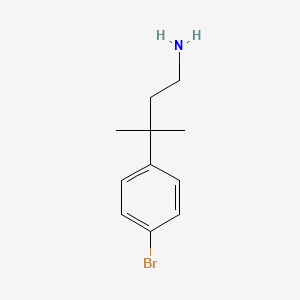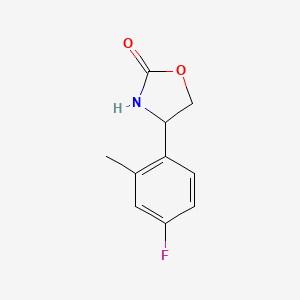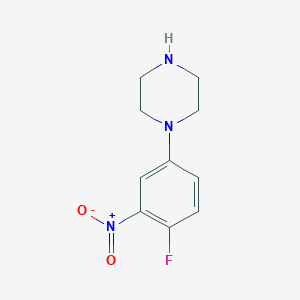
1-(4-Fluoro-3-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-3-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 4-fluoro-3-nitrophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-nitrophenyl)piperazine typically involves the nucleophilic substitution reaction of 4-fluoro-3-nitroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluoro-3-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (ethanol or methanol).
Major Products Formed
Reduction: 1-(4-Amino-3-nitrophenyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-3-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the functionalization of polymer surfaces and the construction of bioconjugates for biochemical assays and chemical syntheses.
Bioconjugation: The compound is used for immobilizing biomolecules onto polymer surfaces, which is essential for various biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-3-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can undergo photochemical activation, leading to the formation of reactive intermediates that can covalently bind to biomolecules. This property is exploited in bioconjugation and surface engineering applications .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Nitrophenyl)piperazine: Similar structure but lacks the fluoro substituent.
1-(2-Fluoro-4-nitrophenyl)piperazine: Similar structure with the fluoro and nitro groups in different positions.
Propiedades
Número CAS |
1121610-09-0 |
|---|---|
Fórmula molecular |
C10H12FN3O2 |
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
1-(4-fluoro-3-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H12FN3O2/c11-9-2-1-8(7-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |
Clave InChI |
IZPSOOWRYRIJNE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


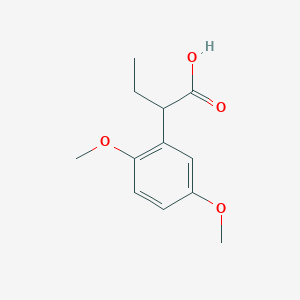
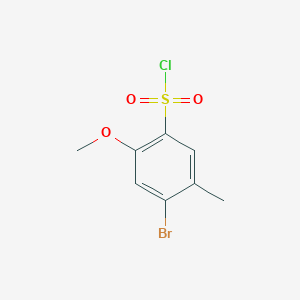
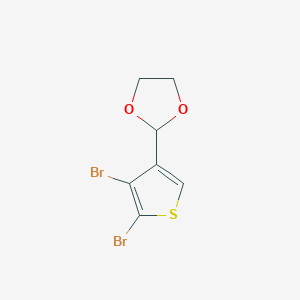

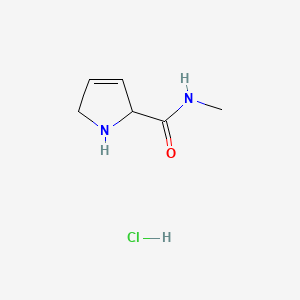
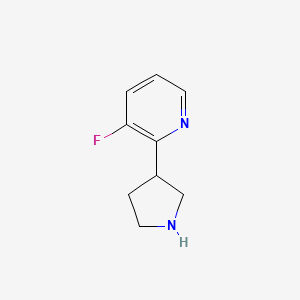
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
![rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo](/img/structure/B13600003.png)
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
